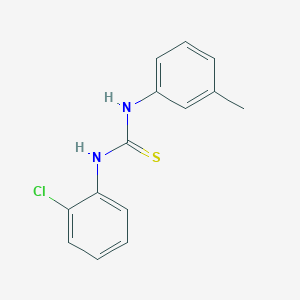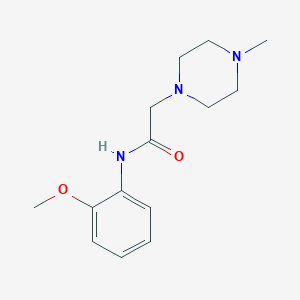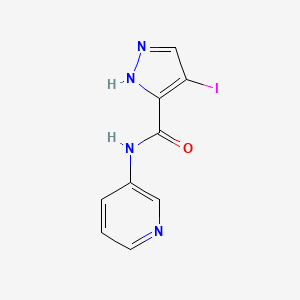
N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea, also known as CMPTU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CMPTU is a thiourea derivative that has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antitumor, and neuroprotective properties. In
科学研究应用
N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea has also been shown to have antitumor properties by inducing apoptosis in cancer cells. In addition, N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea has been found to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
作用机制
The mechanism of action of N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea is not fully understood. However, it has been suggested that N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea exerts its effects by modulating the activity of various signaling pathways, including the NF-κB and MAPK pathways. N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea has also been found to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea has also been found to induce apoptosis in cancer cells and reduce oxidative stress and inflammation in the brain. In addition, N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea has been found to have antidiabetic properties by reducing blood glucose levels and improving insulin sensitivity.
实验室实验的优点和局限性
One of the advantages of N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea is its broad range of potential therapeutic applications. It has been found to exhibit anti-inflammatory, antitumor, neuroprotective, and antidiabetic properties. In addition, N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea has been shown to have a good safety profile in animal studies. However, one of the limitations of N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea. One potential area of research is the development of more efficient synthesis methods that can yield higher purity N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea. Another area of research is the investigation of the mechanism of action of N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea, which could lead to the discovery of new therapeutic targets. In addition, further studies are needed to evaluate the safety and efficacy of N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea in human clinical trials. Finally, the potential use of N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea in combination with other drugs for the treatment of various diseases should also be explored.
合成方法
The synthesis of N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea involves the reaction of 2-chloroaniline and 3-methylphenyl isothiocyanate in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea. The purity of N-(2-chlorophenyl)-N'-(3-methylphenyl)thiourea can be enhanced through recrystallization from an appropriate solvent.
属性
IUPAC Name |
1-(2-chlorophenyl)-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2S/c1-10-5-4-6-11(9-10)16-14(18)17-13-8-3-2-7-12(13)15/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZPIIGOLNGMEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(3-methylphenyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-chloro-N-[(2,4-dichlorobenzoyl)oxy]benzamide](/img/structure/B5802277.png)
![1-{4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5802280.png)

![5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5802297.png)
![N-(2-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5802305.png)
![1-ethyl-5-{[(4-fluorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5802313.png)
![5-[cyclohexyl(methyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5802338.png)

![1-(1H-benzimidazol-1-yl)-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5802356.png)
![1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone](/img/structure/B5802363.png)
![1-[(2-ethoxyphenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5802369.png)